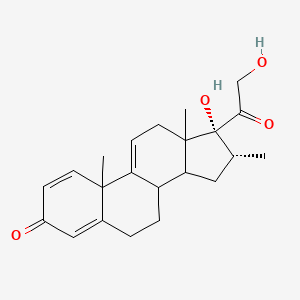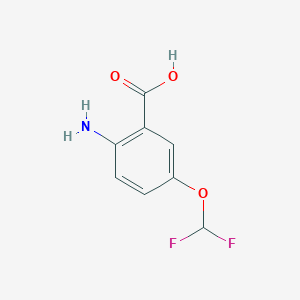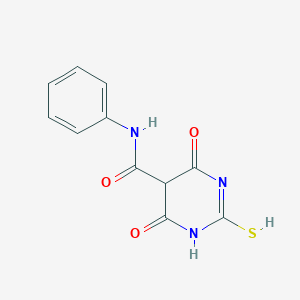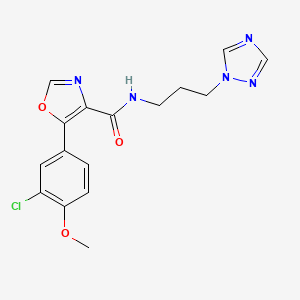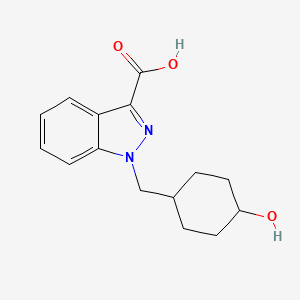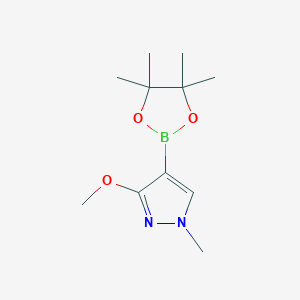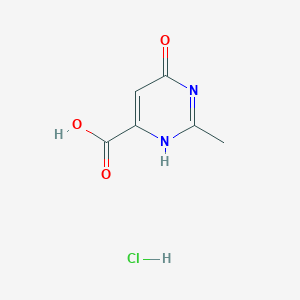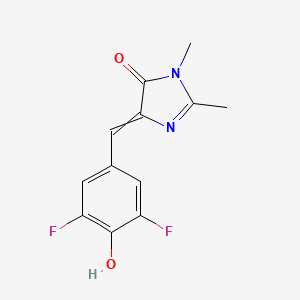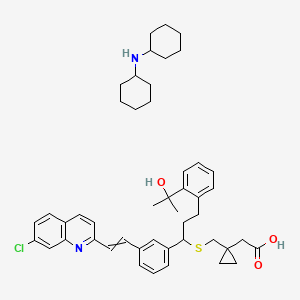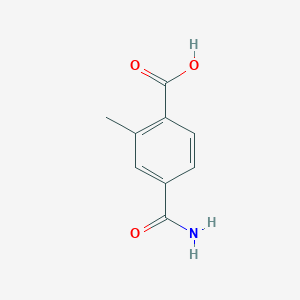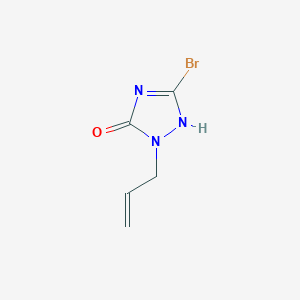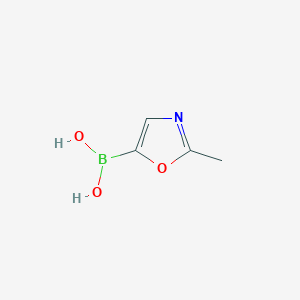
(2-Methyl-1,3-oxazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-1,3-oxazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It features a boron atom attached to an oxazole ring, which is further substituted with a methyl group at the 2-position. This compound is known for its role in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2-Methyl-1,3-oxazol-5-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common route to organoborane reagents, where the addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of hydroboration and subsequent oxidation or substitution reactions are likely employed on a larger scale to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-1,3-oxazol-5-yl)boronic acid undergoes various types of reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions are generally mild, making these reactions highly functional group tolerant .
Major Products
The major products formed from these reactions include various boronic esters, borates, and complex organic molecules synthesized via Suzuki-Miyaura coupling .
Wissenschaftliche Forschungsanwendungen
(2-Methyl-1,3-oxazol-5-yl)boronic acid is widely used in scientific research, particularly in:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.
Biology: In the development of boron-containing drugs and as a tool for studying biological systems.
Industry: Used in the synthesis of advanced materials and as a building block for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Methyl-1,3-oxazol-5-yl)boronic acid involves its role as a mild electrophile in various chemical reactions. In Suzuki-Miyaura coupling, it participates in transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds . The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to form reversible covalent bonds with biological molecules is of particular interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Thienylboronic acid
Uniqueness
(2-Methyl-1,3-oxazol-5-yl)boronic acid is unique due to its oxazole ring structure, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Eigenschaften
IUPAC Name |
(2-methyl-1,3-oxazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO3/c1-3-6-2-4(9-3)5(7)8/h2,7-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCJCENZXCFGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(O1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
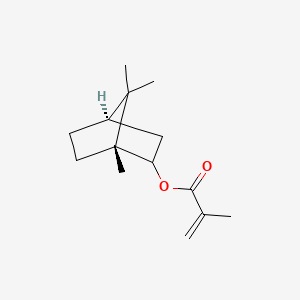
![[(2S)-3-methylbutan-2-yl]azanium;chloride](/img/structure/B8056544.png)
